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molecular formula C9H6BrClN2O B1497117 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one CAS No. 573681-17-1

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Cat. No. B1497117
M. Wt: 273.51 g/mol
InChI Key: RNXMDEGFONRARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304059B2

Procedure details

Heat a mixture of 7-bromo-2-chloromethyl-3H-quinazolin-4-one (5 g, 18.2 mmol), 2,6-lutidine (5 g), and phosphorus oxychloride (5 mL) in 1,2-dimethoxyethane (500 mL) at 80° C. for 16 hours. Cool the mixture to room temperature and fully evaporate the mixture, then dilute with ether and wash with water. Dry the solvent (Na2SO4) and evaporate the ether to obtain 7-bromo-4-chloro-2-chloromethylquinazoline (3.5 g) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][C:8]([CH2:12][Cl:13])=[N:9]2)=[CH:4][CH:3]=1.N1C(C)=CC=CC=1C.P(Cl)(Cl)([Cl:25])=O>COCCOC>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:25])=[N:7][C:8]([CH2:12][Cl:13])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C2C(NC(=NC2=C1)CCl)=O
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
fully evaporate the mixture
ADDITION
Type
ADDITION
Details
dilute with ether
WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the solvent (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporate the ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=NC(=NC2=C1)CCl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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